molecular formula C17H28FN3 B1451432 N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine CAS No. 883530-90-3

N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine

Cat. No. B1451432
CAS RN: 883530-90-3
M. Wt: 293.4 g/mol
InChI Key: UKEDTINNWQDFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine, more commonly known as FDME, is an organic compound found in many pharmaceuticals and research chemicals. FDME is a colorless liquid with a molecular weight of 240.27 g/mol and a melting point of -45°C. FDME is synthesized by reacting 2-Fluorobenzyl chloride with piperidine in the presence of a base, such as sodium hydroxide. FDME is used in scientific research as a ligand for various proteins, enzymes, and receptors, and is also used as a precursor for the synthesis of other compounds.

Scientific Research Applications

1. Synthesis of Sulfur-Nitrogen Heterocycles

  • Bryce (1984) explored the use of piperidine derivatives, similar to the compound , in synthesizing sulfur-nitrogen heterocycles, which are significant in medicinal and materials chemistry (Bryce, 1984).

2. Intramolecular Methyl Migration Studies

  • Zhang, Yao, and Guo (2008) studied intramolecular methyl migration in compounds like "N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine," which can provide insights into reaction mechanisms in organic chemistry (Zhang, Yao, & Guo, 2008).

3. Synthesis of Polyamides

  • Hattori and Kinoshita (1979) demonstrated the use of diamine compounds in synthesizing polyamides, highlighting the utility of such compounds in polymer chemistry (Hattori & Kinoshita, 1979).

4. Nitric Oxide Sensor Development

  • Kumar, Kalita, and Mondal (2013) developed nitric oxide sensors using copper(II) complexes of N-donor ligands, including compounds structurally related to the queried compound, signifying its relevance in sensor technology (Kumar, Kalita, & Mondal, 2013).

5. Catalysis in Organic Reactions

  • Lehtonen and Sillanpää (2005) researched dioxomolybdenum(VI) complexes with aminobis(phenolate)s, involving compounds similar to the one , emphasizing its application in catalysis (Lehtonen & Sillanpää, 2005).

6. Quantum Chemical Studies

  • Kaya et al. (2016) performed quantum chemical studies on piperidine derivatives, demonstrating the compound's potential application in material science and corrosion inhibition (Kaya et al., 2016).

7. Fluorescence Studies

  • Kim et al. (2016) developed a turn-on fluorescent chemosensor using N,N'-dimethylethane-1,2-diamine, indicating the compound's applicability in fluorescence-based sensing technologies (Kim et al., 2016).

properties

IUPAC Name

N-[[1-[(2-fluorophenyl)methyl]piperidin-3-yl]methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28FN3/c1-20(2)11-9-19-12-15-6-5-10-21(13-15)14-16-7-3-4-8-17(16)18/h3-4,7-8,15,19H,5-6,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEDTINNWQDFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1CCCN(C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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